molecular formula C10H8BrNS B11802553 6-Bromo-8-methylquinoline-4-thiol

6-Bromo-8-methylquinoline-4-thiol

Cat. No.: B11802553
M. Wt: 254.15 g/mol
InChI Key: ATUUIFNZECYRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methylquinoline-4-thiol is a heterocyclic compound with the molecular formula C10H8BrNS. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline core substituted with a bromine atom at the 6th position, a methyl group at the 8th position, and a thiol group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylquinoline-4-thiol typically involves the bromination of 8-methylquinoline followed by thiolation. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the 6th position. The thiol group can then be introduced using thiourea or other sulfur-containing reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methylquinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-8-methylquinoline-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-8-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline

Comparison: 6-Bromo-8-methylquinoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, enhancing its versatility in various applications .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

6-bromo-8-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C10H8BrNS/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

ATUUIFNZECYRHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=S)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.